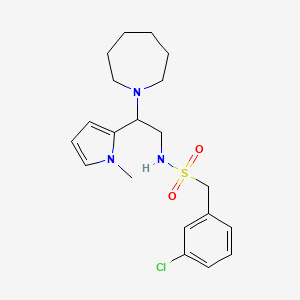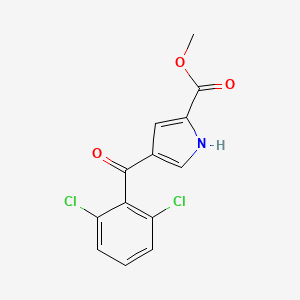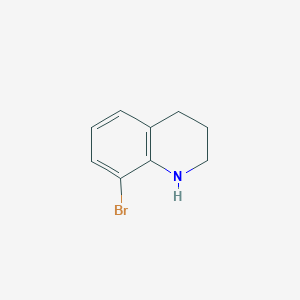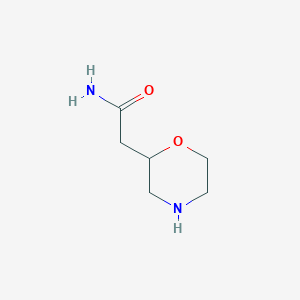![molecular formula C19H17N5O3 B2839882 6-Benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 888427-11-0](/img/structure/B2839882.png)
6-Benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound belongs to the family of triazolopyrimidine derivatives and has been studied for its various pharmacological properties.
科学的研究の応用
Synthesis and Chemical Properties
Synthetic Routes and Derivatives : Research into pyrimidine and triazolopyrimidine derivatives has yielded numerous synthetic methodologies and derivatives with potential biological activities. For example, Hassneen and Abdallah (2003) described new routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, highlighting the versatility of pyrimidine chemistry in generating diverse molecular structures with potential for further functionalization and investigation (Hassneen & Abdallah, 2003).
Biological Activity
Antimicrobial and Antioxidant Activities : The antimicrobial and antioxidant properties of pyrimidine derivatives have been a significant focus of research. Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities, demonstrating the potential of these compounds in developing new therapeutic agents (Gilava et al., 2020).
Antitumor and Antifungal Properties : Further studies have explored the antitumor and antifungal properties of pyrimidine derivatives. Said et al. (2004) prepared thiazolopyrimidines and their triazolo and triazinopyrimidine derivatives as potential antimicrobial and antitumor agents, some of which showed promising antimicrobial activity, although none exhibited significant antitumor activity (Said et al., 2004).
作用機序
Target of Action
The primary target of 6-Benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the prevention of cell division, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, this compound prevents the progression of the cell cycle, leading to cell cycle arrest .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of the examined cell lines . Most notably, it showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
特性
IUPAC Name |
6-benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-26-15-9-8-14(10-16(15)27-2)24-18-17(21-22-24)19(25)23(12-20-18)11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKSZZASXFZXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2839800.png)
![2-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2839801.png)





![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2839816.png)
![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2839817.png)
![N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2839819.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid](/img/structure/B2839821.png)
